molecular formula C15H18N4OS B2378564 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide CAS No. 2097914-67-3

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide

Cat. No.: B2378564
CAS No.: 2097914-67-3
M. Wt: 302.4
InChI Key: JAOPJFDEYWAUND-UHFFFAOYSA-N
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Description

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the pyrimidine and thiophene moieties. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Pyrimidine derivatives: These compounds share the pyrimidine ring and may have similar applications in medicinal chemistry.

    Thiophene derivatives: These compounds share the thiophene ring and may have similar properties in materials science.

Uniqueness

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide is unique due to the combination of its three distinct rings, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-14(9-12-4-8-21-11-12)18-10-13-3-1-7-19(13)15-16-5-2-6-17-15/h2,4-6,8,11,13H,1,3,7,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOPJFDEYWAUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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